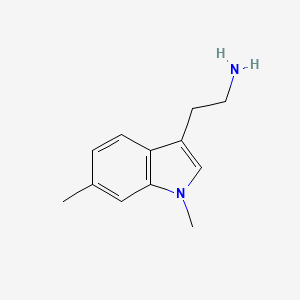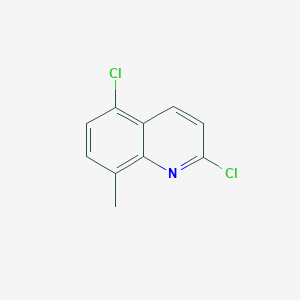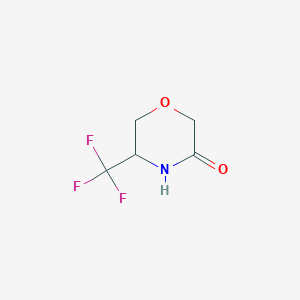
5-(Trifluoromethyl)morpholin-3-one
Descripción general
Descripción
5-(Trifluoromethyl)morpholin-3-one is a derivative of morpholin-3-one. It is a white crystalline solid with a molecular formula of C5H6F3NO2 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as 5-(Trifluoromethyl)morpholin-3-one, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)morpholin-3-one is 1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3, (H,10,11) . The molecular weight is 183.13 .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)morpholin-3-one is a white crystalline solid . It has a molecular weight of 183.13 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Imaging Monoacylglycerol Lipase in the Brain
- Summary of Application: This compound has been used as a novel scaffold for imaging Monoacylglycerol Lipase (MAGL) in the brain via Positron Emission Tomography (PET). MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
- Methods of Application: Structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized. The compound was synthesized via direct 11CO2 fixation method .
- Results or Outcomes: The study successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .
2. Synthesis and Evaluation of Fungicidal Activities
- Summary of Application: A series of new 5-methylenemorpholin-3-one derivatives, which are exocyclic enamides, have been synthesized based on the reactions of trifluoroatrolactamides with propargyl bromide .
- Methods of Application: The synthesis of these compounds was achieved using a facile and efficient protocol, which involved the reactions of trifluoroatrolactamides with propargyl bromide in the presence of sodium hydride .
- Results or Outcomes: The biological evaluation of these compounds showed that some of them exhibited very good in vitro fungicidal activity against P. oryzae .
3. Pharmacological Intermediate
- Summary of Application: This compound is a useful pharmacological intermediate. Some morpholin-3-one derivatives have shown potential in causing cell cycle arrest at the G1 phase, increasing the levels of P53 and Fas, and inducing A549 cell apoptosis in lung cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these studies suggest that some morpholin-3-one derivatives could effectively cause cell cycle arrest at the G1 phase, increase the levels of P53 and Fas, and induce A549 cell apoptosis in lung cancer .
4. Imaging Monoacylglycerol Lipase via Positron Emission Tomography
- Summary of Application: A morpholin-3-one derivative has been discovered as a novel scaffold for imaging Monoacylglycerol Lipase (MAGL) via Positron Emission Tomography (PET) .
- Methods of Application: Structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .
- Results or Outcomes: The study successfully developed a novel scaffold for imaging MAGL, although its slow kinetics in vivo hampered the application .
5. Pharmacological Intermediate
- Summary of Application: This compound is a useful pharmacological intermediate. Some morpholin-3-one derivatives have shown potential in causing cell cycle arrest at the G1 phase, increasing the levels of P53 and Fas, and inducing A549 cell apoptosis in lung cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these studies suggest that some morpholin-3-one derivatives could effectively cause cell cycle arrest at the G1 phase, increase the levels of P53 and Fas, and induce A549 cell apoptosis in lung cancer .
6. Imaging Monoacylglycerol Lipase via Positron Emission Tomography
- Summary of Application: A morpholin-3-one derivative has been discovered as a novel scaffold for imaging Monoacylglycerol Lipase (MAGL) via Positron Emission Tomography (PET) .
- Methods of Application: Structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .
- Results or Outcomes: The study successfully developed a novel scaffold for imaging MAGL, although its slow kinetics in vivo hampered the application .
Safety And Hazards
The safety information for 5-(Trifluoromethyl)morpholin-3-one includes the following precautionary statements: avoid breathing mist, gas or vapours; avoid contacting with skin and eye; use personal protective equipment; wear chemical impermeable gloves; ensure adequate ventilation; remove all sources of ignition; evacuate personnel to safe areas; keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
5-(trifluoromethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-11-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBXPFOGSMAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)morpholin-3-one | |
CAS RN |
1211582-12-5 | |
| Record name | 5-(trifluoromethyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



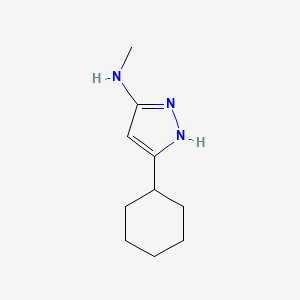
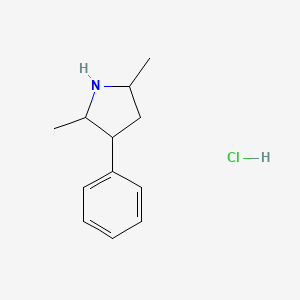
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
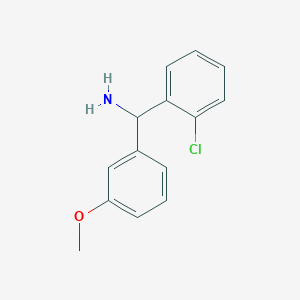
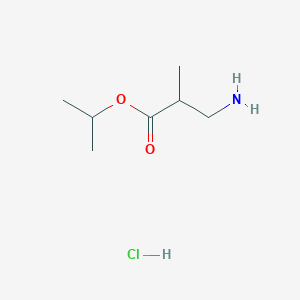
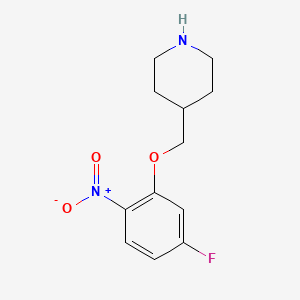
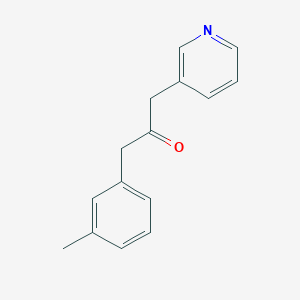
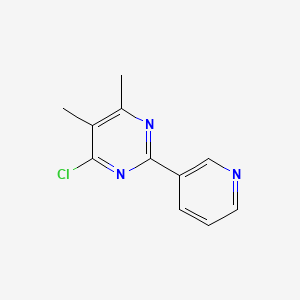
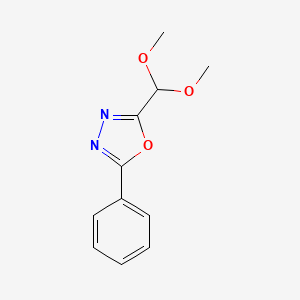
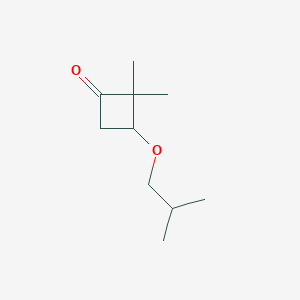
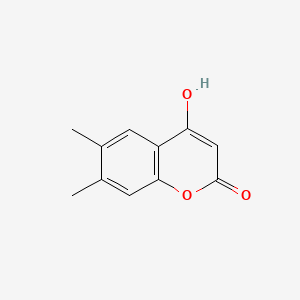
![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
